2-(1-adamantylmethyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(1-Adamantylmethyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound featuring an adamantyl group, which is known for its rigid, diamond-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantylmethyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of 1-adamantyl bromomethyl ketone with various carboxylic acids using potassium carbonate in a dimethylformamide medium at room temperature . This method allows for the formation of the adamantyl moiety, which serves as an efficient building block for the compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantylmethyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or aldehydes within the structure to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can yield adamantanone derivatives, while reduction can produce adamantyl alcohols.
Scientific Research Applications
2-(1-Adamantylmethyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(1-adamantylmethyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets through its adamantyl moiety. This rigid structure can disrupt enzyme activity by binding to active sites, thereby inhibiting their function. The compound’s hydrophobic nature also allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylmethylamine: Known for its antiviral properties.
Adamantane: The simplest diamondoid, used in antiviral and neuroprotective applications.
1-Adamantyl bromomethyl ketone: A precursor in the synthesis of various adamantyl derivatives.
Uniqueness
2-(1-Adamantylmethyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its combination of the adamantyl group with the isoindole structure, providing a rigid and stable framework that is useful in both chemical synthesis and potential therapeutic applications .
Properties
IUPAC Name |
2-(1-adamantylmethyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-12-2-3-16-17(4-12)19(23)21(18(16)22)11-20-8-13-5-14(9-20)7-15(6-13)10-20/h2,13-17H,3-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNPGQANDYFMNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)N(C2=O)CC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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